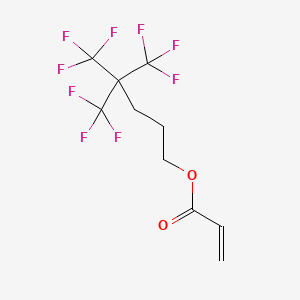
4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate is a fluorinated acrylate compound known for its unique chemical properties. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity. It is widely used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate typically involves the reaction of appropriate fluorinated precursors with acrylate derivatives. One common method includes the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl groups into the acrylate backbone .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing by-products. The use of recyclable catalysts and solvents is also common in industrial settings to promote sustainability .
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted acrylates with various functional groups.
Scientific Research Applications
4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate is primarily based on its ability to interact with various molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to modulate the activity of enzymes and receptors. The pathways involved often include interactions with hydrophobic pockets in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
- 4,4-Bis(trifluoromethyl)-2,2-bipyridine
- 5,5-Bis(trifluoromethyl)-2,2-dipyridyl
- 4,4-Dimethyl-2,2-dipyridyl
Comparison: Compared to these similar compounds, 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate stands out due to its unique acrylate moiety, which provides additional reactivity and versatility in chemical synthesis. Its multiple trifluoromethyl groups also confer superior stability and resistance to degradation under harsh conditions .
Properties
Molecular Formula |
C10H9F9O2 |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
[5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentyl] prop-2-enoate |
InChI |
InChI=1S/C10H9F9O2/c1-2-6(20)21-5-3-4-7(8(11,12)13,9(14,15)16)10(17,18)19/h2H,1,3-5H2 |
InChI Key |
RWFJUUPAQXLHGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


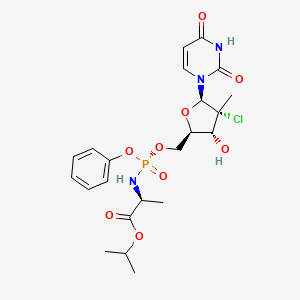
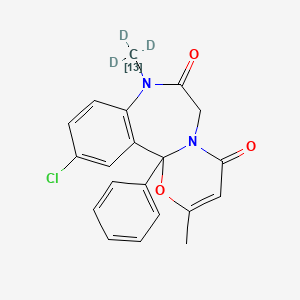
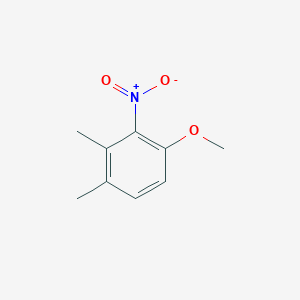

![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
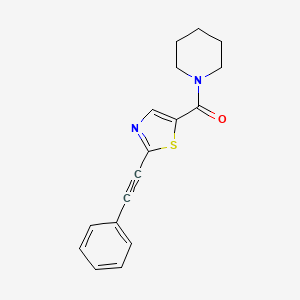
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
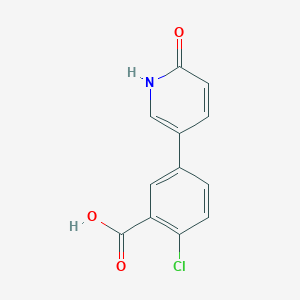

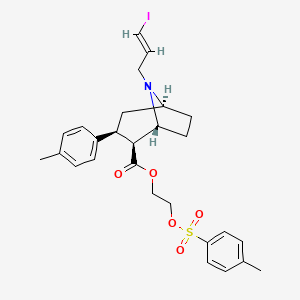
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
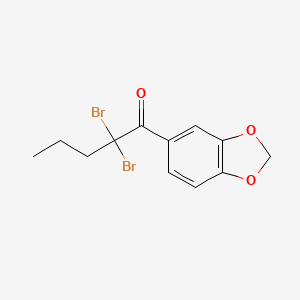
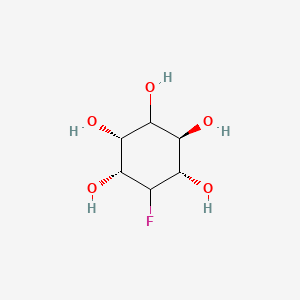
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
